

# Unveiling the Molecular Architecture of Bielschowskysin: A Spectroscopic and Crystallographic Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bielschowskysin*

Cat. No.: *B1247535*

[Get Quote](#)

For Immediate Release

A comprehensive technical guide providing in-depth spectroscopic and crystallographic data of the complex marine natural product, **Bielschowskysin**, has been compiled for researchers, scientists, and drug development professionals. This guide offers a centralized resource of the critical structural data and experimental methodologies essential for future research and development endeavors targeting this potent antimalarial and cytotoxic agent.

**Bielschowskysin**, a diterpenoid isolated from the Caribbean gorgonian octocoral *Pseudopterogorgia kallos*, possesses a highly intricate and unprecedented molecular structure. [1] Its unique hexacyclic framework, based on a tricyclo[9.3.0.02,10]tetradecane ring system, and dense stereochemical complexity have made it a compelling target for synthetic chemists and a subject of significant biological interest. [1] The definitive elucidation of its structure was achieved through a combination of advanced spectroscopic techniques and single-crystal X-ray diffraction analysis. [1]

This guide presents the complete  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data, alongside a summary of the key X-ray crystallographic parameters. Detailed experimental protocols for both analytical techniques are also provided to ensure reproducibility and facilitate further investigation.

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural intricacies of **Bielschowskysin** were extensively probed using a suite of one- and two-dimensional NMR experiments. The following tables summarize the assigned  $^1\text{H}$  and  $^{13}\text{C}$  chemical shifts, coupling constants, and key correlations.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **Bielschowskysin** in  $\text{CDCl}_3$

Position	<sup>13</sup> C (δ, mult)	<sup>1</sup> H (δ, mult, J in Hz)	<sup>1</sup> H- <sup>1</sup> H COSY	HMBC	NOESY
1	176.9, C				
2	81.3, CH	5.48, d (5.0)	H-3	C-1, C-3, C-4, C-11, C-12, OAc	H-3, H-12
3	47.9, CH	2.87, m	H-2, H-4	C-1, C-2, C-4, C-5, C-11	H-2, H-4, H-11β
4	41.5, CH	2.45, m	H-3, H-5	C-2, C-3, C-5, C-6, C-11	H-3, H-5α
5	35.9, CH <sub>2</sub>	2.35, m (α); 2.15, m (β)	H-4, H-5β (α); H-5α (β)	C-3, C-4, C-6, C-7	H-4, H-5β (α); H-5α, H-6 (β)
6	49.8, C				
7	86.8, C				
8	108.9, CH	5.95, s	C-6, C-7, C-9, C-10, C-14	H-14, H-17	
9	79.9, C				
10	148.9, C				
11	48.5, CH <sub>2</sub>	2.65, dd (14.0, 4.5) (α); 2.05, dd (14.0, 11.5) (β)	H-11β (α); H-11α (β)	C-2, C-3, C-4, C-10, C-12	H-3, H-11β (α); H-11α, H-12 (β)
12	72.1, CH	4.85, d (11.5)	H-11β	C-2, C-10, C-11, C-13	H-2, H-11β, H-13
13	72.9, CH	4.15, d (8.0)	H-12	C-11, C-12, C-14, C-15	H-12, H-14, H-15
14	82.1, C				
15	141.9, C				

16	114.9, CH <sub>2</sub>	5.10, s (a); 4.95, s (b)	C-14, C-15	H-17
17	21.1, CH <sub>3</sub>	1.85, s	C-8, C-9, C-10	H-8
18	21.5, CH <sub>3</sub>	1.25, s	C-6, C-7, C-8	H-5 $\beta$
19	17.5, CH <sub>3</sub>	1.15, s	C-6, C-7, C-18	H-5 $\beta$
20	170.5, C (OAc)			
21	21.2, CH <sub>3</sub> (OAc)	2.10, s	C-20	
OH-9	3.55, s	H-17		
OH-14	3.85, s	H-13, H-15		

Data obtained from Marrero et al., Org. Lett. 2004, 6, 1661-1664.

## X-ray Crystallographic Data

The absolute stereochemistry and the complex three-dimensional arrangement of **Bielschowskysin** were unequivocally established by single-crystal X-ray diffraction.

Table 2: Summary of X-ray Crystallographic Data for **Bielschowskysin**

Parameter	Value
Empirical formula	C <sub>22</sub> H <sub>26</sub> O <sub>9</sub>
Formula weight	434.43
Crystal system	Orthorhombic
Space group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
a (Å)	11.234(2)
b (Å)	13.456(3)
c (Å)	14.567(3)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å <sup>3</sup> )	2200.1(8)
Z	4
Density (calculated) (Mg/m <sup>3</sup> )	1.311
Absorption coefficient (mm <sup>-1</sup> )	0.103
F(000)	920
Crystal size (mm <sup>3</sup> )	0.30 x 0.25 x 0.20
Theta range for data collection (°)	2.11 to 28.28
Reflections collected	16423
Independent reflections	4871 [R(int) = 0.0345]
Final R indices [I>2σ(I)]	R1 = 0.0457, wR2 = 0.1102
R indices (all data)	R1 = 0.0576, wR2 = 0.1178
Goodness-of-fit on F <sup>2</sup>	1.041

Crystallographic data for **Bielschowskysin** can be obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number CCDC 229227.

## Experimental Protocols

### NMR Spectroscopy

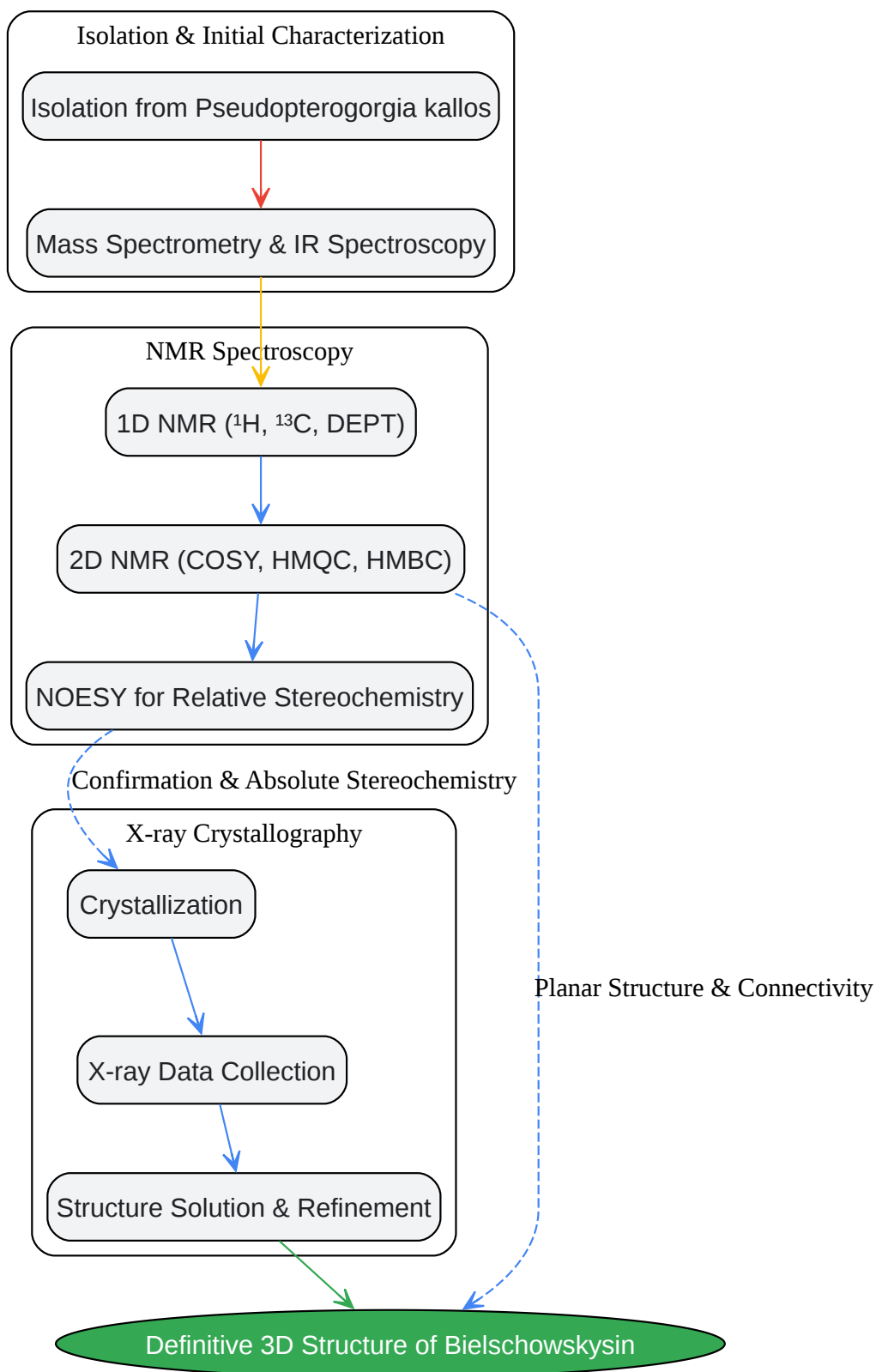
$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts were referenced to the residual solvent signals of  $\text{CDCl}_3$  ( $\delta\text{H}$  7.26 and  $\delta\text{C}$  77.0). Standard Bruker pulse sequences were utilized for COSY, HMQC, HMBC, and NOESY experiments.

### X-ray Crystallography

Colorless single crystals of **Bielschowskysin** were grown by slow evaporation from a mixture of ethyl acetate and methanol.[1] X-ray diffraction data were collected on a Bruker SMART APEX CCD diffractometer using graphite-monochromated  $\text{Mo K}\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ). The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ .

## Structural Elucidation Workflow

The following diagram illustrates the logical workflow from the isolation of **Bielschowskysin** to its complete structural determination.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture of Bielschowskysin: A Spectroscopic and Crystallographic Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1247535#spectroscopic-data-for-bielschowskysin-nmr-x-ray-crystallography>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)